molecular formula C9H7IO B1609017 5-Iodo-2-methylbenzofuran CAS No. 60770-68-5

5-Iodo-2-methylbenzofuran

Cat. No. B1609017
CAS RN: 60770-68-5
M. Wt: 258.06 g/mol
InChI Key: RUKAGZXVAJDQAD-UHFFFAOYSA-N
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Description

5-Iodo-2-methylbenzofuran is a chemical compound with the molecular formula C9H7IO . It is used for experimental and research purposes .


Synthesis Analysis

The synthesis of benzofuran derivatives like 5-Iodo-2-methylbenzofuran can be achieved through various methods. For instance, the McMurry reaction approach involves the reduction of titanium trichloride with dry zinc powder in refluxing THF . Another method involves the cyclization of 2-acyloxy-1-bromomethylarenes with a Cr(II)Cl2/BF3-OEt2 catalyst .


Molecular Structure Analysis

The molecular structure of 5-Iodo-2-methylbenzofuran consists of a benzofuran ring with an iodine atom and a methyl group attached to it . The average mass of this compound is 258.056 Da .


Chemical Reactions Analysis

Benzofuran compounds, including 5-Iodo-2-methylbenzofuran, can undergo various chemical reactions. For instance, the electrophilic cyclization reaction of o-anisole- and o-thioanisole-substituted ynamides with I2, NBS, and NCS gives 3-halogenated 2-amidobenzofurans and 2-amidobenzothiophenes .


Physical And Chemical Properties Analysis

5-Iodo-2-methylbenzofuran has a molecular weight of 258.06 . More detailed physical and chemical properties like melting point, boiling point, and density can be found on chemical databases .

Scientific Research Applications

Radioligand Development for Neuroimaging

5-Iodo-2-methylbenzofuran derivatives are investigated for their potential as radioligands in neuroimaging studies. A notable example includes the use of [123I]Iodobenzofuran ([123I]IBF) as a single photon emission computed tomography (SPECT) tracer for visualizing dopamine D2 receptors in the brain. This research demonstrated the ability to quantify receptor parameters, including binding potential, density (Bmax), and affinity (KD), in nonhuman primates using [123I]IBF. The consistent data obtained from both bolus and constant infusion experiments highlight its potential for detailed neuroreceptor mapping, contributing to our understanding of neurological diseases and their treatment (Laruelle et al., 1994).

Antimicrobial Compound Synthesis

Research into 2-substituted-3-methylbenzofuran derivatives has uncovered their potential as antimicrobial agents. The synthesis of novel compounds from 3-methylbenzofuran-2-carbohydrazide showed significant antimicrobial activity against various fungal and bacterial species. This work illustrates the chemical versatility of the benzofuran skeleton for developing new antimicrobial agents, providing a basis for further pharmacological exploration and development (Abdel‐Aziz et al., 2009).

Organic Synthesis and Catalysis

The application of 5-Iodo-2-methylbenzofuran and its derivatives extends to organic synthesis, particularly in catalysis and the formation of complex organic molecules. One study showcases the palladium-catalyzed arylation of azole compounds with aryl halides, using alkali metal carbonates and copper iodide to promote the reaction. This methodology enables selective production of arylated azoles, demonstrating the utility of iodobenzofuran derivatives in facilitating complex organic transformations (Pivsa-Art et al., 1998).

Environmental Chemistry

In environmental chemistry, the role of iodobenzofuran derivatives in the transformation of pollutants has been explored. A study on the transformation of methylparaben by potassium permanganate in the presence of iodide highlights the formation of iodinated aromatic products. This research sheds light on the interactions between iodide and permanganate in water treatment processes, offering insights into the mechanisms behind the transformation of phenolic compounds in iodide-containing waters (Li et al., 2018).

Safety And Hazards

The safety data sheet for 5-Iodo-2-methylbenzofuran indicates that it should be handled with care. It is recommended to avoid contact with skin and eyes, and to use personal protective equipment as required .

properties

IUPAC Name

5-iodo-2-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKAGZXVAJDQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397404
Record name 5-IODO-2-METHYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-2-methylbenzofuran

CAS RN

60770-68-5
Record name 5-Iodo-2-methylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60770-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-IODO-2-METHYLBENZOFURAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-2-methylbenzofuran
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YJ Zhang, YG Wang - Applied Organometallic Chemistry, 2012 - Wiley Online Library
A very efficient solid‐phase synthesis of substituted benzofuran using polymer‐supported selenium resin is described. The advantages of the new method are good yields, high purity, …
Number of citations: 9 onlinelibrary.wiley.com
SD Gawande, MJ Raihan, MR Zanwar, V Kavala… - Tetrahedron, 2013 - Elsevier
Two different roles of sodium azide under two different conditions are described here along with the plausible mechanisms. When sodium azide was treated with cyanochromenes …
Number of citations: 24 www.sciencedirect.com

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